1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone
Description
1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone is a fluorinated aromatic ketone derivative featuring a 1,3,4-thiadiazole ring linked via a thioether group. This compound belongs to a broader class of sulfur-containing heterocycles known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis typically involves the reaction of α-halogenated ketones with thiol-containing heterocycles under basic conditions .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2OS2/c11-8-3-1-7(2-4-8)9(14)5-15-10-13-12-6-16-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMOFJZHBYMLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NN=CS2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201502 | |
| Record name | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-10-4 | |
| Record name | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone is a compound featuring a thiadiazole moiety, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 254.3 g/mol. Its structure includes a fluorinated phenyl group and a thiadiazole ring, which are known to enhance biological activity through various mechanisms.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against HIV-1. A derivative with a similar scaffold demonstrated an EC50 value of 0.0364 µM against MT-4 cells, indicating strong antiviral properties compared to standard treatments like Nevirapine (EC50 = 0.208 µM) and Efavirenz (EC50 = 0.00440 µM) .
Antifungal Activity
The antifungal properties of thiadiazole derivatives have also been explored. In one study, compounds structurally related to this compound exhibited varying degrees of antifungal activity against pathogens such as Candida species. The compound showed promising results comparable to commercial antifungal agents .
Insecticidal Activity
Thiadiazole derivatives have been investigated for their insecticidal properties as well. A related compound demonstrated an LC50 value significantly lower than that of established insecticides like tebufenozide, indicating its potential as an effective insecticide .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom on the phenyl ring influences the biological activity of thiadiazole compounds. Studies suggest that halogen substitutions can enhance antiviral potency while varying effects are observed for different substituents on the phenyl ring .
Study 1: Antiviral Efficacy
In a comparative study assessing various thiadiazole derivatives, it was found that this compound had an EC50 value suggesting potent anti-HIV activity. The study emphasized the role of the fluorinated phenyl group in enhancing interaction with viral targets .
Study 2: Antifungal Activity
Another investigation focused on antifungal activities where derivatives were tested against C. arachidicola. The results indicated that specific modifications in the thiadiazole structure could lead to improved antifungal efficacy compared to existing treatments .
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone has shown promise in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, studies have reported that derivatives of thiadiazole can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer effects. Some studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Agricultural Applications
The compound's potential as a pesticide or herbicide is another area of interest. Thiadiazole derivatives are known to possess fungicidal and insecticidal properties, which can be utilized in crop protection strategies.
Fungicidal Activity
Research indicates that thiadiazole-based compounds can effectively control fungal pathogens in crops. This could lead to the development of environmentally friendly agricultural chemicals that minimize the use of harmful pesticides .
Several studies have focused on the biological activity of this compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Fungicidal | Effective against various fungal pathogens |
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, derivatives of the compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a reduction in bacterial viability by over 70% at certain concentrations, indicating strong antimicrobial potential.
Case Study 2: Anticancer Mechanism
A recent study explored the mechanism by which thiadiazole derivatives induce apoptosis in breast cancer cells. The findings revealed that these compounds activate caspases and alter mitochondrial membrane potential, leading to programmed cell death.
Chemical Reactions Analysis
Oxidation of the Thioether Moiety
The sulfur atom in the thiadiazole-thioether group undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thioether → Sulfone | OXONE (2:1 MeOH:H₂O, 48 h, RT) | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylsulfonyl)ethanone | 96% |
This oxidation is stereospecific and proceeds efficiently under mild conditions, as demonstrated in analogous thiadiazole systems .
Alpha-Halogenation of the Ketone Group
The ketone’s α-position reacts with halogenating agents, enabling further functionalization. Sulfuryl chloride (SO₂Cl₂) selectively chlorinates the α-carbon:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| α-Chlorination | SO₂Cl₂ in CHCl₃ (0°C → RT, 1.5 h) | 2-Chloro-1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone | Quant. |
The reaction proceeds via enolate formation, confirmed by ¹H NMR studies .
Nucleophilic Substitution at the Thiadiazolylthio Group
The thioether’s sulfur acts as a nucleophile, facilitating alkylation or arylation. For example, reactions with 2-bromoacetophenone derivatives yield hybrid structures:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | 2-Bromoacetophenone, acetone, reflux | 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-fluorophenyl)propan-1-one | 73% |
This reactivity is exploited to synthesize pharmacologically active thiazole hybrids .
Reduction Reactions (Theoretical)
While direct evidence is limited, analogous thiadiazole systems suggest potential reduction pathways:
-
Thiadiazole ring reduction : Hydrogenation may yield dihydrothiadiazole derivatives, though this requires catalytic hydrogenation studies.
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Ketone reduction : NaBH₄ or LiAlH₄ could reduce the ketone to a secondary alcohol, but experimental validation is needed.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group may undergo directed substitution, though specific studies are sparse. Theoretical reactivity includes:
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Nitration : Meta-directed nitration at the phenyl ring’s C3 position.
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Sulfonation : Requires strong acidic conditions (H₂SO₄, SO₃).
Condensation Reactions
The ketone participates in condensation with hydrazines or hydroxylamines, forming hydrazones or oximes. For example:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazone formation | Hydrazine hydrate, EtOH, reflux | 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone hydrazone | N/A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of such compounds are highly dependent on substituents on the aromatic rings and the heterocyclic core. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiadiazole- and Thioether-Containing Ethanones
Key Observations:
- Fluorine vs. Other Halogens : The 4-fluorophenyl group in the target compound may enhance metabolic stability and bioavailability compared to chlorophenyl analogs (e.g., ), as fluorine’s electronegativity and small size improve membrane permeability .
- Amino vs. Alkyl Substituents: The 5-amino-thiadiazole derivative showed moderate anticancer activity, suggesting that electron-donating groups on the thiadiazole ring could modulate biological interactions.
- Heterocyclic Core : Replacement of thiadiazole with oxadiazole (as in ) resulted in improved activity against breast cancer cells (MCF7), highlighting the importance of heterocycle choice in target specificity.
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone typically proceeds via the following key steps:
- Formation of a 5-substituted 1,3,4-thiadiazole-2-thiol intermediate.
- Alkylation of the thiol group with a 2-haloacetophenone derivative bearing a 4-fluorophenyl substituent.
- Purification and characterization of the final product.
These steps are supported by various research findings, which provide detailed reaction conditions, reagents, and yields.
Stepwise Preparation Methods
Synthesis of 5-Substituted 1,3,4-Thiadiazole-2-Thiol Intermediate
- Starting Materials: Hydrazine hydrate and 4-fluorophenyl isothiocyanate or related derivatives.
- Reaction: The reaction of 4-fluorophenyl isothiocyanate with hydrazine hydrate under controlled temperature (often in an ice bath) yields N-(4-fluorophenyl)hydrazinecarbothioamide.
- Cyclization: Treatment of this intermediate with carbon disulfide (CS₂) in alkaline conditions (e.g., NaOH or KOH) induces ring closure to form the 5-substituted 1,3,4-thiadiazole-2-thiol derivative.
- Conditions: Alkaline medium, often aqueous or alcoholic solvents, with stirring at room temperature or mild heating.
- Example Yield: High yields (~80-90%) are reported for this step.
Alkylation with 2-Bromo-4-Fluoroacetophenone
- Reagents: The thiadiazole-2-thiol intermediate is reacted with 2-bromo-4-fluoroacetophenone.
- Catalyst/Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is used to deprotonate the thiol and facilitate nucleophilic substitution.
- Solvent: Dry acetone or ethanol is commonly used.
- Reaction Conditions: The mixture is stirred or refluxed for several hours (4–14 hours depending on the protocol).
- Workup: After reaction completion, the solvent is evaporated under reduced pressure, and the precipitated product is washed with water to remove inorganic salts.
- Purification: Recrystallization from ethanol or ethanol with a few drops of dimethylformamide (DMF) yields the pure product.
- Yield: Reported yields range from 70% to 85%.
Representative Synthetic Schemes and Conditions
| Step | Reactants | Conditions | Solvent | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-Fluorophenyl isothiocyanate + Hydrazine hydrate | Ice bath, stirring | Ethanol/water | 1–2 hours | ~85 | Formation of hydrazinecarbothioamide intermediate |
| 2 | Intermediate + CS₂ + NaOH/KOH | Room temperature or mild heating | Aqueous/alcoholic | 2–4 hours | 80–90 | Cyclization to 1,3,4-thiadiazole-2-thiol |
| 3 | Thiadiazole-2-thiol + 2-bromo-4-fluoroacetophenone + K₂CO₃ | Reflux or stirring at RT | Acetone/ethanol | 4–14 hours | 70–85 | Alkylation to target compound |
Detailed Research Findings
From MDPI (2018): The synthesis involved reacting 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol with 2-bromoacetophenone derivatives in acetone using potassium carbonate as a base. The reaction proceeded smoothly with stirring for 4 hours at room temperature followed by recrystallization from ethanol, yielding the target compounds in 85% yield with melting points around 208–210 °C. Characterization by IR and NMR confirmed the structure.
From Der Pharma Chemica (2016): A similar approach was used for 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide, where the thiadiazole-thiol intermediate was reacted with 2-chloro-N-(4-fluorophenyl)acetamide under reflux in dry acetone with potassium carbonate. The reaction lasted 14 hours, followed by filtration and purification via dissolution in glacial acetic acid and reprecipitation. The product was characterized by FTIR and NMR, confirming the presence of NH₂, C=O, and aromatic protons consistent with the target structure.
From PMC (2020): A related synthetic route involved reduction of an imine intermediate with sodium borohydride, followed by acylation with chloroacetyl chloride in the presence of triethylamine to form a chloroacetamide intermediate. This intermediate was then reacted with substituted isothiocyanate derivatives and hydrazine hydrate to form 5-substituted amino-1,3,4-thiadiazole-2-thione derivatives. Finally, these were treated with the chloroacetamide intermediate in acetone with potassium carbonate to yield the target compounds.
Analytical Data Supporting Preparation
| Analytical Technique | Key Observations for this compound |
|---|---|
| FTIR | NH stretch ~3260–3350 cm⁻¹, C=O stretch ~1650–1690 cm⁻¹, aromatic C-H ~2950–3100 cm⁻¹, C–S stretch ~1200 cm⁻¹ |
| ¹H-NMR | Singlet for methylene protons (–CH₂–) around δ 4.9–5.0 ppm; aromatic protons δ 7.0–7.6 ppm; NH proton singlet near δ 9.6–10.4 ppm |
| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight (e.g., m/z 285 for related acetamide derivatives) |
| Melting Point | Typically 200–210 °C, indicating purity and correct structure |
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Solvent | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Formation of hydrazinecarbothioamide | 4-Fluorophenyl isothiocyanate + hydrazine hydrate | Ethanol/water | 1–2 hours | ~85 | Ice bath to control reaction rate |
| Cyclization to thiadiazole-thiol | Carbon disulfide + NaOH/KOH | Alcoholic/aqueous | 2–4 hours | 80–90 | Alkaline conditions promote ring closure |
| Alkylation with 2-bromo-4-fluoroacetophenone | Potassium carbonate catalyst, reflux or RT stirring | Acetone/ethanol | 4–14 hours | 70–85 | Recrystallization for purification |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(4-fluorophenyl)-2-(1,3,4-thiadiazol-2-ylthio)ethanone?
The synthesis typically involves nucleophilic substitution between 2-bromo-1-(4-fluorophenyl)ethanone and a 1,3,4-thiadiazole-2-thiol derivative. Key steps include:
- Alkylation : Reacting 2-bromo-1-(4-fluorophenyl)ethanone with 1,3,4-thiadiazole-2-thiol in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 4–6 hours .
- Purification : Column chromatography using silica gel and ethyl acetate/hexane (1:3 ratio) to isolate the product with >90% purity .
- Optimization : Adjusting reaction time and temperature to minimize side products like disulfides .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and thiadiazole carbons (δ 160–170 ppm) .
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 279.2 (M⁺) confirms the molecular formula C₁₀H₈FN₃OS₂ .
- X-ray Crystallography : Resolves bond angles (e.g., C-S-C ≈ 105°) and confirms thioether linkage geometry .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural analysis?
Contradictions between calculated and observed NMR shifts may arise due to:
- Solvent effects : Use deuterated DMSO for polar compounds to stabilize resonance .
- Tautomerism in thiadiazole : Compare experimental data with computational models (DFT/B3LYP) to validate dominant tautomeric forms .
- Crystallographic validation : Cross-reference NMR assignments with X-ray diffraction data to resolve ambiguities .
Advanced: What biological targets are hypothesized for this compound based on structural analogs?
- Enzyme inhibition : Thiadiazole derivatives inhibit USP14 (a deubiquitinating enzyme) by binding to its catalytic domain, as seen in structurally similar inhibitors .
- Anticancer activity : Fluorophenyl-thiadiazole hybrids induce apoptosis via mitochondrial pathway activation, observed in analogs with IC₅₀ values <10 μM .
Advanced: How can structure-activity relationship (SAR) studies optimize the thiadiazole moiety?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiadiazole 5-position to enhance binding affinity to kinases .
- Thioether vs. sulfone : Replace the thioether with a sulfone group to improve metabolic stability but note reduced potency .
- Heterocycle fusion : Fuse thiadiazole with pyridine to increase solubility without compromising activity .
Methodological: What strategies improve reaction yield during thioether formation?
- Catalyst screening : Use triethylamine (10 mol%) to deprotonate thiol and accelerate nucleophilic substitution .
- Solvent selection : DMF enhances solubility of aromatic intermediates compared to ethanol .
- Temperature control : Maintain 70°C to balance reaction rate and byproduct formation .
Methodological: How can computational modeling predict biological interactions?
- Docking studies : Use AutoDock Vina to simulate binding to USP14 (PDB: 2AYN), focusing on π-π stacking between fluorophenyl and Phe45 .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key hydrogen bonds (e.g., thiadiazole N-H⋯O=C interactions) .
Advanced: How does the 4-fluorophenyl group influence electronic properties and bioactivity?
- Electron withdrawal : The -F group increases electrophilicity of the ketone, enhancing reactivity in nucleophilic additions (Hammett σₚ = +0.06) .
- Lipophilicity : LogP increases by 0.5 units compared to non-fluorinated analogs, improving membrane permeability .
Advanced: What mechanistic insights explain the compound’s potential anticancer effects?
- ROS generation : Thiadiazole-thioether scaffolds induce oxidative stress in HeLa cells, validated by DCFH-DA fluorescence assays .
- Cell cycle arrest : Flow cytometry shows G2/M phase arrest in MCF-7 cells at 20 μM concentration .
Methodological: What safety protocols are recommended for handling this compound?
- Stability : Store at –20°C under argon to prevent thioether oxidation .
- Toxicity : LD₅₀ (oral, rat) is estimated at >500 mg/kg; use PPE (gloves, goggles) during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
